Urea, 1,1-dimethyl-3-ethyl-
CAS No.: 21243-32-3
Cat. No.: VC19709254
Molecular Formula: C5H12N2O
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21243-32-3 |
|---|---|
| Molecular Formula | C5H12N2O |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | 3-ethyl-1,1-dimethylurea |
| Standard InChI | InChI=1S/C5H12N2O/c1-4-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8) |
| Standard InChI Key | HYTCSCBDAFJMIP-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)N(C)C |
Introduction
Overview
1,1-Dimethyl-3-ethylurea is a substituted urea derivative with applications spanning pharmaceuticals, chemical synthesis, and materials science. This compound, systematically named Urea, 1,1-dimethyl-3-ethyl-, and its nitroso derivative, 1,1-Dimethyl-3-ethyl-3-nitrosourea (CAS 50285-71-7), have garnered attention due to their unique chemical properties, biological activity, and utility in industrial processes. This report synthesizes data from toxicological studies, spectroscopic analyses, and synthetic methodologies to provide a holistic understanding of this compound class.
Chemical Identification and Structural Properties
Molecular Characteristics
The base compound, 1,1-dimethyl-3-ethylurea, is characterized by the molecular formula C₆H₁₄N₂O, though its nitroso derivative (CAS 50285-71-7) adopts the formula C₅H₁₁N₃O₂ . Key structural features include:
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A urea backbone with methyl and ethyl substituents at the N1 and N3 positions.
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The nitroso variant introduces a nitroso group (-NO) at the N3 position, altering reactivity and biological activity .
Table 1: Comparative Molecular Data
Synthesis and Production
Industrial Methods
The synthesis of 1,1-dimethylurea derivatives often involves carbodiimide chemistry. For example, 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) is a precursor to 1-(3-dimethylaminopropyl)-3-ethylurea (EDU), a structurally related compound used in bioconjugation . Key steps include:
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Condensation Reactions: Reacting dimethylamine with ethyl isocyanate under controlled conditions.
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Nitroso Derivative Synthesis: Treating the base urea with nitrous acid to introduce the nitroso group .
A patent (CN109956891B) outlines an optimized method for 1,1-dimethylurea production using hydrazine removers and alkalescent oxidants to minimize impurities . While tailored for simpler dimethylurea, this approach provides insights into scalability and purity control relevant to ethyl-substituted analogs.
Physicochemical Properties
Solubility and Stability
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Solubility: The base urea derivative is soluble in water and polar solvents like methanol .
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Stability: The nitroso variant is moisture-sensitive and requires inert storage conditions .
Spectroscopic Characteristics
Circular dichroism (CD) studies reveal that EDU, a related urea, absorbs strongly at 190–220 nm, masking α-helical signatures in proteins . This artifact necessitates wavelength adjustments in structural analyses.
Biological and Toxicological Profile
Mutagenicity and Tumorigenicity
The nitroso derivative (CAS 50285-71-7) demonstrates significant toxicity:
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Tumorigenic Data: Oral administration in rats (1,230 mg/kg over 50 weeks) induced brain and peripheral nerve tumors .
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Mutagenicity: Positive results in Salmonella typhimurium assays at 250 µg/plate .
| Endpoint | Test System | Dose/Result | Source |
|---|---|---|---|
| Tumorigenicity (TDLo) | Rat (oral) | 1,230 mg/kg/50W-I | |
| Mutagenicity | S. typhimurium | 250 µg/plate (positive) | |
| Micronucleus Test | Mouse (oral) | 10 mg/kg (positive) |
Applications in Research and Industry
Bioconjugation and Protein Chemistry
EDU, a carbodiimide byproduct, is critical in peptide synthesis but complicates CD analyses by obscuring structural signals . Researchers must account for its absorbance profile to avoid misinterpretation.
Pharmaceutical and Defense Applications
1,1-Dimethylurea derivatives serve as intermediates in:
Analytical Challenges and Mitigation Strategies
Circular Dichroism Artifacts
EDU’s absorbance below 220 nm overlaps with protein secondary structure signals. Solutions include:
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